Product packaging for 2,6-Dibromophenol acetate(Cat. No.:CAS No. 28165-72-2)

2,6-Dibromophenol acetate

Cat. No.: B118259
CAS No.: 28165-72-2
M. Wt: 293.94 g/mol
InChI Key: PMNMDWCAAWUBOG-UHFFFAOYSA-N
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Description

2,6-Dibromophenol acetate is a chemical reagent of interest in organic synthesis and scientific research. Its precursor, 2,6-Dibromophenol (CAS 608-33-3), is known to be a versatile synthetic intermediate . For instance, 2,6-Dibromophenol is utilized in the production of compounds like 3,4,5-trimethoxybenzaldehyde and 2-(2,6-dibromophenoxy)ethyl bromide . Bromophenols, as a class of compounds, are also significant in environmental research as they can be natural metabolites or decomposition products of various man-made brominated flame retardants, such as tetrabromobisphenol A (TBBPA) . Researchers investigate their environmental fate, transformation pathways, and potential as precursors to other compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment, as it may be incompatible with acid chlorides, acid anhydrides, and oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O2 B118259 2,6-Dibromophenol acetate CAS No. 28165-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMDWCAAWUBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182432
Record name Phenol, 2,6-dibromo-, acetate
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-72-2
Record name 2,6-Dibromophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-dibromo-, acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-dibromo-, acetate
Source EPA DSSTox
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Synthetic Methodologies and Mechanistic Investigations of 2,6 Dibromophenol Acetate Formation

Direct Acetylation of 2,6-Dibromophenol (B46663)

Direct acetylation of the hydroxyl group of 2,6-dibromophenol is the most straightforward method for the formation of 2,6-dibromophenol acetate (B1210297). This transformation is typically achieved using acetic anhydride (B1165640), often in the presence of a catalyst. The efficiency of this O-acylation reaction is influenced by several factors, including the reaction pathway, choice of catalyst, and solvent conditions. ucalgary.ca

The acetylation of phenols with acetic anhydride is a nucleophilic acyl substitution reaction. ucalgary.ca The reaction pathway involves the nucleophilic attack of the oxygen atom from the phenolic hydroxyl group on one of the electrophilic carbonyl carbons of acetic anhydride. This process is influenced by the electronic properties of the phenol (B47542). The two bromine atoms on the 2,6-dibromophenol ring are electron-withdrawing, which decreases the nucleophilicity of the phenolic oxygen compared to phenol itself. This can make the reaction slower or require more forcing conditions.

The general mechanism proceeds as follows:

The phenolic hydroxyl group acts as a nucleophile, attacking a carbonyl carbon of acetic anhydride.

This forms a tetrahedral intermediate.

The intermediate collapses, eliminating an acetate ion (a good leaving group), and forming the acetylated phenol and acetic acid as a byproduct.

Under basic conditions, such as in the presence of pyridine (B92270), the phenol is deprotonated to form a more nucleophilic phenoxide ion, which significantly accelerates the rate of reaction. ucalgary.canih.gov Under acidic conditions, the catalyst protonates the carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the phenol. ucalgary.ca The O-acylation pathway is generally favored under kinetic control, as it is a faster reaction than C-acylation (Friedel-Crafts reaction), which would involve substitution on the aromatic ring. ucalgary.ca

To achieve high yield and purity of 2,6-dibromophenol acetate, various catalytic systems and optimized reagent concentrations are employed. The choice of catalyst is critical for overcoming the reduced reactivity of the brominated phenol.

Commonly used catalysts include:

Base Catalysts: Tertiary amines like pyridine and triethylamine (B128534) are frequently used. nih.govnih.gov Pyridine often serves as both the catalyst and the solvent. nih.gov A more potent catalyst is 4-(dimethylamino)pyridine (DMAP), which is often used in smaller amounts alongside another base and is particularly effective for acetylating sterically hindered or deactivated alcohols and phenols. nih.govnih.gov

Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂) and protonic acids like p-toluenesulfonic acid can also catalyze the reaction. asianpubs.orgniscpr.res.in

Solid Catalysts: Environmentally friendly approaches may utilize solid catalysts like expansive graphite (B72142) or montmorillonite (B579905) clays, which can be easily separated from the reaction mixture. niscpr.res.in

Reagent optimization typically involves using a molar excess of acetic anhydride to drive the reaction to completion. mdpi.com For instance, a general procedure may involve using 1.1 to 2.0 equivalents of acetic anhydride for each hydroxyl group. nih.govnih.gov The reaction is often monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been completely consumed, ensuring a high conversion rate. nih.gov

Catalyst TypeExamplesGeneral ConditionsKey Advantages
Base CatalystsPyridine, Triethylamine, DMAPRoom temperature or slightly elevated (0-25 °C)Highly effective; DMAP is very powerful for deactivated phenols. nih.govnih.gov
Acid CatalystsZinc Chloride (ZnCl₂), p-Toluenesulfonic acidSolvent-free or in an inert solvent, room temperatureInexpensive and readily available. asianpubs.org
Solid CatalystsExpansive Graphite, Montmorillonite K-10Room temperature or refluxing in CH₂Cl₂Environmentally friendly, easy to remove post-reaction. niscpr.res.in

The choice of solvent and reaction conditions plays a significant role in the outcome of the acetylation. While some protocols are performed under solvent-free conditions, particularly with liquid substrates, the use of a solvent is common. asianpubs.orgmdpi.com

Pyridine: As mentioned, pyridine is a common choice as it functions as both a basic catalyst and a solvent. nih.govnih.gov

Aprotic Solvents: Inert aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), ethyl acetate, and toluene (B28343) are frequently used. nih.govmdpi.com The reaction in toluene has been shown to be highly efficient, giving excellent yields. mdpi.com

Solvent-Free: Catalyst and solvent-free conditions have been developed as a green chemistry approach, typically requiring mild heating (e.g., 60 °C) to proceed at a reasonable rate. mdpi.com

Reaction temperature is another key variable. Many acetylation reactions can be carried out at room temperature, especially with efficient catalysts like DMAP. nih.govniscpr.res.in The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature. nih.gov In some cases, particularly with less reactive phenols or catalysts, heating may be required to achieve a satisfactory yield. mdpi.com

SolventTypical TemperatureNotes
Pyridine0 °C to Room TempActs as both solvent and catalyst. nih.gov
Dichloromethane (CH₂Cl₂)Room Temp or RefluxInert solvent, easy to remove. niscpr.res.in
TolueneRoom Temp or RefluxCan provide excellent yields; required heating for secondary alcohols. mdpi.com
None (Solvent-Free)Room Temp to 60 °CEnvironmentally friendly approach, may require longer reaction times or heat. mdpi.com

Alternative Derivatization Strategies Yielding Acetylated Bromophenols

While direct acetylation with acetic anhydride is common, other reagents and synthetic strategies can be employed to produce this compound, especially in the context of creating analytical standards.

Acetic anhydride is a widely used acetylating agent due to its moderate reactivity and the fact that its byproduct, acetic acid, is relatively benign. However, other reagents can offer advantages in specific situations. acechemistry.co.uk

Acetyl Chloride: This is a more reactive acylating agent than acetic anhydride and can be effective for acetylating deactivated or sterically hindered phenols. asianpubs.orgacechemistry.co.uk The reaction is often faster but produces corrosive hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base like pyridine or triethylamine. asianpubs.org

Vinyl Acetate: This reagent can be used for acetylation and has been shown to have superior selectivity compared to acetic anhydride in certain cases, leading to a simpler reaction mixture. google.com The reaction is often performed in the presence of a base. google.com

Other Derivatization Reagents: For analytical purposes, derivatization is not limited to acetylation. Other reagents are used to tag bromophenols to enhance their detectability. For example, 10-methylacridone-2-sulfonyl chloride (MASC) is used as a derivatizing reagent for HPLC with fluorescence detection. acs.orgresearchgate.net Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide are also used, particularly for GC-MS analysis. nih.gov However, for the specific task of preparing bromophenol acetates for GC-MS, acetic anhydride remains an optimal choice due to the good chromatographic separation and sensitivity it provides for the resulting derivatives. nih.gov

The preparation of this compound as a pure analytical standard often begins with the synthesis and purification of the precursor, 2,6-dibromophenol.

A typical multistep route would be:

Synthesis of 2,6-Dibromophenol: This compound is not always readily available in high purity. It can be synthesized by the controlled bromination of phenol. A common method involves reacting phenol with a brominating agent like N-bromosuccinimide in a solvent such as dichloromethane. chemicalbook.com Another route involves the bromination of p-nitrophenol followed by further chemical transformations. orgsyn.org

Purification of 2,6-Dibromophenol: The synthesized 2,6-dibromophenol is purified, typically by recrystallization or column chromatography, to ensure it is free of isomeric impurities (e.g., 2,4-dibromophenol) or residual starting materials.

Acetylation: The purified 2,6-dibromophenol is then acetylated using an optimized direct acetylation method, as described in section 2.1. For analytical standards, conditions are chosen to ensure complete conversion and minimize byproducts. A common method involves reacting the bromophenol with acetic anhydride in the presence of pyridine. nih.gov

Purification of this compound: The final product is rigorously purified, often using silica (B1680970) gel column chromatography, to obtain the analytical standard with a certified purity. nih.govnih.gov

This careful, multi-step approach is essential for producing the high-purity standards required for accurate quantitative analysis of bromophenols in complex matrices like seafood or environmental samples. nih.govacs.org

Theoretical Mechanistic Studies on the Acetylation Process

The formation of this compound through the acetylation of 2,6-dibromophenol is a reaction of significant interest in synthetic chemistry. While experimental studies provide crucial information on reaction conditions and yields, theoretical mechanistic studies offer a molecular-level understanding of the reaction pathway. Computational chemistry has emerged as a powerful tool to investigate the intricacies of such transformations, providing insights into reaction energetics, transition states, and the role of intermediates.

Computational Chemistry Approaches (e.g., DFT) for Reaction Energetics of Related Phenol Derivatizations

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of organic reactions, including the derivatization of phenols. DFT calculations allow for the determination of the potential energy surface of a reaction, which in turn provides critical information about the reaction's feasibility and the relative stability of reactants, intermediates, products, and transition states.

Studies on related phenol derivatizations have demonstrated the utility of DFT in understanding substituent effects on reaction energetics. For example, the electronic properties of substituents on the phenolic ring can significantly influence the nucleophilicity of the hydroxyl group and, consequently, the activation energy of the acetylation reaction. Electron-withdrawing groups, such as the bromine atoms in 2,6-dibromophenol, are expected to decrease the nucleophilicity of the phenolic oxygen, which may lead to a higher activation barrier for acetylation compared to unsubstituted phenol. DFT calculations can quantify these electronic effects and predict their impact on the reaction rate.

Furthermore, computational models can assess the energetics of different catalytic pathways. For example, in pyridine-catalyzed acetylation of phenols, DFT can be used to compare the energy profiles of the catalyzed versus the uncatalyzed reaction, thereby explaining the catalytic effect of pyridine in lowering the activation energy. semanticscholar.orgrsc.orgrsc.org The calculations can model the formation of key intermediates, such as the N-acetylpyridinium ion, and determine their role in the reaction mechanism.

The choice of the DFT functional and basis set is crucial for obtaining accurate energetic predictions. Various functionals, such as B3LYP and M06-2X, are commonly used in conjunction with basis sets like 6-31G(d,p) or larger to provide a reliable description of the electronic structure and energies of the species involved in the reaction.

Table 1: Representative DFT Functionals and Basis Sets for Mechanistic Studies

FunctionalBasis SetCommon Application in Reaction Chemistry
B3LYP6-31G(d,p)General-purpose functional for geometry optimizations and frequency calculations.
M06-2X6-311+G(d,p)Recommended for studies involving non-covalent interactions and reaction kinetics.
ωB97X-Ddef2-TZVPGood for long-range corrected energies and dispersion interactions.

Elucidation of Transition States and Intermediates in Acetate Formation

A key strength of computational chemistry is its ability to identify and characterize transient species such as transition states and intermediates, which are often difficult to observe experimentally. For the acetylation of a phenol, DFT calculations can map out the entire reaction pathway, starting from the reactants, proceeding through one or more transition states and intermediates, and ending with the products.

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes. In the O-acetylation of a phenol with acetic anhydride, the transition state would likely involve the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride. DFT calculations can determine the geometry of this transition state, including key bond lengths and angles.

For a pyridine-catalyzed reaction, computational studies can elucidate the structure of the transition state involving the phenol, the acetylating agent, and the catalyst. It has been proposed that pyridine acts as a nucleophilic catalyst, first reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is then attacked by the phenol. Alternatively, pyridine can act as a general base, deprotonating the phenol to increase its nucleophilicity. rsc.org DFT calculations can help distinguish between these mechanisms by comparing the activation energies of the respective transition states.

The elucidation of intermediates is equally important. In the nucleophilic catalysis pathway, the N-acetylpyridinium ion is a key intermediate. Computational modeling can confirm its structure and stability. Similarly, in a base-catalyzed mechanism, the phenoxide ion would be a crucial intermediate.

The calculated vibrational frequencies are used to characterize the stationary points on the potential energy surface. A minimum on the potential energy surface (corresponding to a reactant, intermediate, or product) will have all real vibrational frequencies. In contrast, a first-order saddle point, which corresponds to a transition state, will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product.

Table 2: Key Computational Parameters for Characterizing Reaction Species

ParameterReactant/Product/IntermediateTransition State
Energy Local MinimumSaddle Point (Maximum along reaction coordinate)
Vibrational Frequencies All realOne imaginary frequency
Role in Reaction Stable or semi-stable speciesHighest energy barrier to be overcome

By providing a detailed picture of the reaction mechanism at the atomic level, theoretical studies offer invaluable insights that complement experimental findings and aid in the rational design of more efficient synthetic methodologies for compounds like this compound.

Advanced Analytical Methodologies Employing 2,6 Dibromophenol Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) of Acetylated Bromophenols

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the identification and quantification of 2,6-dibromophenol (B46663) following its conversion to 2,6-dibromophenol acetate (B1210297). This derivatization is essential as it transforms the polar phenolic group into a less polar ester, which is more suitable for GC analysis.

Development and Validation of Sample Preparation Protocols for Acetylation

The development of reliable sample preparation protocols is fundamental to achieving accurate and precise analytical results. These protocols are meticulously validated to ensure their fitness for purpose. impactfactor.org The validation process typically assesses parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated method for bromophenols in water demonstrated excellent linearity (R² > 0.995), low LODs in the range of 1.9–6.2 ng/L, and good recovery efficiencies of 57–95%. researchgate.net

A novel and straightforward method for the quantification of ten bromophenols in urine involved an initial enzymatic hydrolysis of the bromophenol glucuronide fraction. nih.gov This was followed by the aqueous derivatization of the phenol (B47542) group using acetic anhydride (B1165640). nih.gov Method validation included assessing trueness and precision. Trueness, evaluated through recovery percentages, was between 100% and 118% in synthetic urine and 79% and 117% in human urine. nih.gov Precision, measured at 0.25 ng mL⁻¹ and 2.5 ng mL⁻¹, demonstrated relative standard deviation values below 14% for both intra- and inter-day studies in both synthetic and human urine matrices. nih.gov

In situ acetylation is a widely employed technique where the derivatization of bromophenols is performed directly within the sample matrix. This approach is advantageous as it can minimize sample handling and potential loss of analytes.

In aqueous matrices such as water and urine, in situ acetylation is typically achieved by adding acetic anhydride directly to the sample. researchgate.netnih.gov This is often performed in a basic medium to facilitate the reaction. A method for detecting bromophenols at taste threshold concentrations in water was developed involving the conversion of the bromophenols to their acetate derivatives. nih.gov

For solid matrices , such as sediment or biological tissues, the extraction of the target analytes is a prerequisite for derivatization. Matrix solid-phase dispersion (MSPD) has been utilized for the extraction of contaminants from gilthead sea bream samples. nih.gov This technique involves blending the solid sample with a solid support and a dispersing agent, creating a mixture that can be packed into a column for elution of the target compounds. Following extraction, the resulting solution can undergo acetylation. For cellular samples, total acetate (both free and bound) can be extracted through saponification of a cell pellet in sodium hydroxide. nih.gov

Following in situ acetylation, the newly formed 2,6-dibromophenol acetate must be extracted from the sample matrix and cleaned up to remove interfering substances prior to GC-MS analysis.

Liquid-Liquid Extraction (LLE) is a common technique used for this purpose. After acetylation in an aqueous sample, an organic solvent that is immiscible with water, such as hexane, is added. nih.gov The this compound, being less polar than its precursor, preferentially partitions into the organic phase. This organic layer is then collected for analysis.

Solid-Phase Extraction (SPE) is another effective method for both extraction and cleanup. researchgate.net SPE can be particularly useful in reducing matrix effects, which are the interferences from other components in the sample that can enhance or suppress the signal of the analyte. researchgate.netnih.gov For complex matrices, SPE with various sorbents can be employed. For example, in the analysis of lipophilic marine toxins, SPE cleanup on polymeric sorbents was shown to substantially reduce matrix effects. nih.gov Magnetic solid-phase extraction (MSPE) is an evolution of this technique that uses magnetic nanoparticles as the sorbent, allowing for easy separation of the sorbent from the sample solution. cabidigitallibrary.org

The following table provides an overview of the validation parameters for a method employing in situ acetylation and LLE for bromophenol analysis in urine. nih.gov

Validation ParameterMatrixConcentration LevelResult
Trueness (Recovery) Synthetic Urine-100% - 118%
Human Urine-79% - 117%
Precision (RSD) Both Matrices0.25 ng mL⁻¹< 14% (Intra- and Inter-day)
Both Matrices2.5 ng mL⁻¹< 14% (Intra- and Inter-day)
Limit of Detection Urine-pg mL⁻¹ range

Optimization of GC Separation Parameters for this compound

The successful separation of this compound from other compounds in a sample by gas chromatography is dependent on several key parameters.

The choice of the GC column is critical for achieving good chromatographic resolution. The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase inside the column should be matched to the polarity of the analyte. For acetylated bromophenols, which are of intermediate polarity, a column with a stationary phase of 5%-phenyl-polymethylsiloxane is often suitable.

Temperature programming is the process of increasing the column temperature during the analysis. This is particularly useful for samples containing compounds with a wide range of boiling points, as it allows for the efficient elution of all compounds in a reasonable time frame. chromatographyonline.com An increase of approximately 30°C in the oven temperature can reduce the retention time by half. chromatographyonline.com A typical temperature program starts at a lower temperature to allow for the separation of more volatile compounds and then ramps up to a higher temperature to elute the less volatile compounds. chromatographyonline.com For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent. chromatographyonline.com The final temperature is often set about 20°C above the elution temperature of the last analyte of interest. chromatographyonline.com

An example of a GC oven temperature program for the analysis of acetate is presented in the table below. nih.govresearchgate.net

StepTemperature (°C)Rate (°C/min)Hold Time (min)
Initial 40-1.00
Ramp 1 150100.00
Ramp 2 250402.00

The carrier gas is an inert gas that moves the analytes through the GC column. Helium is a commonly used carrier gas, especially for GC-MS applications, due to its inertness and ability to provide good separation efficiency. chromatographyonline.com

The flow rate of the carrier gas has a significant impact on the chromatographic separation. scribd.com An optimized flow rate will result in the best balance between analysis time and resolution. If the flow rate is too high or too low, it can lead to suboptimal separation and broader peaks. scribd.com For a given column and carrier gas, there is an optimal linear velocity at which the column efficiency is maximized. Modern gas chromatographs often use electronic pneumatic control to maintain a constant flow rate or linear velocity throughout the analysis, which helps to maintain high efficiency during a temperature-programmed run.

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) coupled with gas chromatography (GC) is a powerful tool for the analysis of acetylated bromophenols. Different MS scanning modes can be employed to achieve specific analytical goals, from trace-level quantification to the confirmation of molecular structures.

Selected Ion Monitoring (SIM) is a mass spectrometry technique where the instrument is set to detect only a limited mass-to-charge ratio range, which significantly increases sensitivity compared to scanning the full spectrum. wikipedia.org This makes it particularly well-suited for the trace quantification of compounds like this compound. In a study focused on determining trace concentrations of bromophenols in water, an analytical method was developed that involved the conversion of bromophenols to their acetate derivatives, followed by GC-MS analysis in SIM mode. nih.gov This approach allowed for the detection and quantification of bromophenols at their taste threshold concentrations, which for 2,6-dibromophenol is as low as 0.5 nanograms per liter (ng/L). nih.gov

The use of deuterated analogues of the analytes as internal standards, such as 2,6-dibromophenol-d3, is a crucial aspect of this quantitative method. nih.gov This allows for accurate quantification by correcting for variations in sample preparation and instrument response. The method demonstrated good linearity and repeatability, with detection limits for bromophenols ranging from 0.1 to 0.5 ng/L. nih.gov

Table 1: Performance of SIM-based Quantification of Bromophenol Acetates

Analyte Detection Limit (ng/L) Repeatability (RSD) at 1 ng/L Repeatability (RSD) at 10-1000 ng/L Recovery Range (%)
Bromophenols 0.1 - 0.5 ≤14% ≤9% 91 - 97
Phenol 3 Not Specified Not Specified Not Specified

This table is based on data for a suite of bromophenols after acetylation. nih.gov

While SIM mode is excellent for quantification, full scan and tandem mass spectrometry (MS/MS) are invaluable for the structural elucidation and confirmation of acetylated bromophenol derivatives. In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum of the eluting compound. This spectrum serves as a chemical fingerprint that can be compared to spectral libraries for compound identification.

Tandem mass spectrometry, or MS/MS, takes this a step further by isolating a specific ion (the precursor ion) from the full scan, subjecting it to fragmentation through collision-induced dissociation, and then analyzing the resulting fragment ions (product ions). This provides detailed structural information that can be used to confirm the identity of a compound with high confidence. While specific studies focusing solely on the full scan and MS/MS analysis of this compound are not prevalent in the provided search results, the principles of these techniques are widely applied in the structural elucidation of various organic molecules, including other acetylated derivatives and complex natural products. nih.govfrontiersin.orgnih.gov For instance, tandem mass spectrometry has been effectively used for the structural elucidation of glycopeptides and pyranonaphthoquinone metabolites. nih.govfrontiersin.org The fragmentation patterns obtained from MS/MS are unique to a molecule's structure and can be used to differentiate between isomers and confirm the presence of specific functional groups.

Integration with Sample Introduction Techniques

Effective sample introduction is critical for achieving the low detection limits required for the analysis of trace-level contaminants like bromophenols. Various techniques can be integrated with GC-MS to pre-concentrate the acetylated derivatives before analysis.

Purge-and-trap (P&T) is a dynamic headspace technique that involves bubbling an inert gas through a liquid sample. teledynelabs.com Volatile organic compounds, such as acetylated bromophenols, are purged from the sample and then trapped on an adsorbent material. teledynelabs.com The trap is subsequently heated to desorb the analytes into the GC-MS system. This technique is highly efficient for extracting and concentrating volatile compounds from aqueous matrices. teledynelabs.com

A method for the determination of trace bromophenols in water utilized a modified purge-and-trap procedure after in-situ acetylation. nih.gov This approach proved to be highly sensitive, enabling the detection of bromophenols at their taste threshold levels. nih.gov The system's suitability is dependent on several factors including the purging efficiency, the inertness of the P&T apparatus and transfer pathway, and the trapping and release characteristics of the trap. restek.com

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are solvent-free sample preparation techniques that have gained popularity for their simplicity, efficiency, and environmental friendliness. nih.govyoungin.com Both techniques involve the partitioning of analytes from a sample matrix onto a coated stationary phase.

In SPME, a fused silica (B1680970) fiber coated with a polymeric phase is exposed to the sample or its headspace. nih.gov For SBSE, a magnetic stir bar coated with a thick film of polydimethylsiloxane (PDMS) is used to stir the sample, allowing for the extraction of analytes. youngin.com A key advantage of these techniques is the ability to perform in-situ derivatization, where the acetylation reaction occurs directly within the sample vial during the extraction process. chromatographyonline.com This streamlines the workflow and minimizes sample handling.

Following extraction, the analytes are thermally desorbed from the SPME fiber or SBSE stir bar directly into the GC-MS injector. chromatographyonline.com These methods have been successfully applied to the analysis of various phenolic compounds, demonstrating high sensitivity and good recovery. nih.govnih.gov For example, SBSE with in-situ derivatization has been used for the measurement of phenolic xenoestrogens in human urine samples, achieving detection limits in the picogram per milliliter (pg/mL) range. nih.gov

Table 2: Comparison of SPME and SBSE for Sample Preparation

Feature Solid-Phase Microextraction (SPME) Stir Bar Sorptive Extraction (SBSE)
Principle Analyte partitioning onto a coated fiber. nih.gov Analyte partitioning onto a coated stir bar. youngin.com
Stationary Phase Thin polymeric coating on a fused silica fiber. nih.gov Thick film of PDMS on a magnetic stir bar. youngin.com
Sample Volume Typically smaller sample volumes. Can accommodate larger sample volumes (up to 250 mL). tue.nl
Derivatization Can be performed in-situ. researchgate.net Can be performed in-situ. chromatographyonline.com
Desorption Thermal desorption into GC injector. Thermal desorption into GC injector. chromatographyonline.com
Sensitivity Good for trace analysis. Generally higher sensitivity due to larger phase volume. tue.nl

Quality Assurance and Quality Control in Analytical Research

In the context of analyzing this compound, a robust QA/QC program would include several key elements:

Method Validation : This involves demonstrating that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, detection limits, and quantitation limits. taylorfrancis.com

Use of Internal Standards : As mentioned previously, the use of isotopically labeled internal standards, such as deuterated 2,6-dibromophenol, is crucial for accurate quantification. nih.gov

Calibration : The instrument must be properly calibrated using a series of standards of known concentrations. epa.gov

Blanks : Field blanks and method blanks are analyzed to check for contamination during sample collection, preparation, and analysis. epa.gov

Duplicates and Spikes : Analysis of duplicate samples provides a measure of precision, while spiking samples with a known amount of the analyte assesses the accuracy and recovery of the method.

Reference Materials : Analyzing certified reference materials, when available, provides an independent assessment of the accuracy of the measurements.

Proficiency Testing : Participation in inter-laboratory proficiency testing schemes helps to evaluate the laboratory's performance against that of its peers. eurachem.org

By implementing a comprehensive QA/QC program, laboratories can ensure that the data generated for this compound and other related compounds are of high quality, defensible, and comparable. epa.gov

Applications of 2,6 Dibromophenol Acetate in Environmental and Biological Research Focus on Detection

Environmental Monitoring of Bromophenols

The widespread presence of bromophenols in the environment, stemming from both natural and anthropogenic sources, necessitates sensitive and reliable analytical methods for their monitoring. The derivatization of bromophenols to their acetate (B1210297) forms is a key technique in achieving the required sensitivity for environmental analysis.

The off-flavor of drinking water, often described as medicinal or plastic-like, can be attributed to the presence of bromophenols at ng/L concentrations. researchgate.net To detect these minute quantities, a method involving in situ acetylation with acetic anhydride (B1165640) has been developed. This process converts the bromophenols into their more volatile acetate derivatives, which can then be analyzed using gas chromatography-mass spectrometry (GC-MS). researchgate.net

One study demonstrated a robust method for the quantification of various bromophenols, including 2,6-dibromophenol (B46663), in water. The method involves the conversion of bromophenols to their corresponding acetates, followed by a purge-and-trap extraction and analysis by GC-MS. To ensure accuracy, deuterated analogues of the bromophenols are used as internal standards. This technique has proven effective for a range of aqueous samples, including tap water, and both untreated and treated wastewater. researchgate.net The improved chromatographic properties of the acetylated derivatives lead to significantly lower detection limits compared to underivatized phenols. researchgate.net

Analytical Performance for Bromophenol Acetates in Water researchgate.net
AnalyteDetection Limit (ng/L)Recovery (%)Repeatability (RSD) at 1 ng/L
2-Bromophenol0.294≤14%
4-Bromophenol0.191≤14%
2,6-Dibromophenol0.597≤14%
2,4-Dibromophenol (B41371)0.295≤14%
2,4,6-Tribromophenol0.296≤14%

While the direct analysis of bromophenols in soil and sediment is challenging due to their polarity and potential for matrix interference, derivatization to their acetate forms can significantly improve their determination by GC-MS. Although silylation is a commonly used derivatization technique for phenols in soil, acetylation with acetic anhydride presents a viable alternative.

An analogous method developed for the analysis of chlorophenols in soil demonstrates the efficacy of this approach. The method involves the extraction of the phenols from the soil matrix, followed by derivatization with acetic anhydride to form the corresponding acetates. These derivatives are then analyzed by GC-MS. This process enhances the volatility and reduces the polarity of the analytes, leading to improved chromatographic performance and sensitivity. Given the chemical similarities between bromophenols and chlorophenols, this derivatization strategy is applicable for the analysis of bromophenols in soil and sediment samples.

The analysis of semi-volatile organic compounds like bromophenols in atmospheric and particulate matter samples presents a significant analytical challenge. The complex matrix and the low concentrations of target analytes often require a derivatization step to improve detection. The conversion of bromophenols to their acetate derivatives is a promising strategy for their analysis in air samples.

Derivatization with acetic anhydride would increase the volatility of the bromophenols, making them more amenable to analysis by GC-MS. This approach would also reduce the interaction of the polar phenolic hydroxyl group with active sites in the chromatographic system, leading to better peak shapes and lower detection limits. While specific studies focusing on the acetylation of atmospheric bromophenols are limited, the principles of this derivatization technique are well-established for other phenolic compounds in various matrices, suggesting its potential for atmospheric and particulate matter analysis.

Biomonitoring and Analytical Ecotoxicological Studies

The formation of acetate derivatives is a valuable tool in biomonitoring and ecotoxicological studies, enabling the sensitive detection of bromophenols and their metabolites in biological tissues. This is crucial for assessing exposure and understanding the metabolic fate of these compounds in organisms.

In human biomonitoring, the analysis of bromophenols in urine can serve as a biomarker for exposure to polybrominated diphenyl ethers (PBDEs). A method has been developed for the quantification of ten bromophenols in human urine, which involves an initial enzymatic hydrolysis to release the bromophenols from their glucuronide conjugates. This is followed by in-situ acetylation with acetic anhydride and subsequent liquid-liquid extraction. The resulting acetylated bromophenols are then analyzed by GC-MS. This method provides low limits of detection in the pg/mL range and good recovery and precision.

Analytical Performance for Bromophenol Acetates in Human Urine
ParameterValue
Limits of Detection (LODs)pg/mL range
Recovery (in human urine)79% - 117%
Precision (RSD)<14%

For ecotoxicological studies, the analysis of bromophenol metabolites in fish bile is an important indicator of exposure. While direct studies on the acetylation of bromophenol metabolites in fish bile are not abundant, the analytical approach would likely mirror that used for other phenolic compounds. This would involve enzymatic hydrolysis of conjugated metabolites, followed by derivatization to their acetate forms for GC-MS analysis. This process would allow for the sensitive detection and quantification of bromophenol metabolites, providing valuable data for environmental risk assessment.

Understanding the metabolic pathways of bromophenols is essential for evaluating their potential toxicity and bioaccumulation. The analysis of acetylated metabolites plays a key role in this process. When organisms are exposed to bromophenols, they are often metabolized through conjugation with molecules such as glucuronic acid or sulfate. To analyze these metabolites, a deconjugation step, typically enzymatic hydrolysis, is first required to release the parent bromophenol and its hydroxylated metabolites.

Following deconjugation, the mixture of bromophenol metabolites can be derivatized with acetic anhydride to form their corresponding acetates. The profile of these acetylated metabolites can then be determined by GC-MS. By identifying the structure and quantity of these metabolites, researchers can piece together the metabolic pathways of the parent bromophenol. The use of deuterated internal standards during the analysis is crucial for accurate quantification. This analytical approach, by providing a snapshot of the acetylated metabolite profile, offers valuable insights into the biotransformation of bromophenols within an organism.

Spectroscopic and Structural Characterization Techniques for 2,6 Dibromophenol Acetate in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2,6-Dibromophenol (B46663) acetate (B1210297), ¹H NMR spectroscopy provides definitive evidence for its formation and structure by identifying the chemical environment of its hydrogen atoms.

In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of 2,6-Dibromophenol acetate displays characteristic signals that correspond to the acetyl and aromatic protons. The methyl protons of the acetate group typically appear as a sharp singlet, while the protons on the dibrominated aromatic ring present as a multiplet.

Detailed research findings for the ¹H NMR spectrum of 2,6-Dibromophenyl acetate are presented below nih.gov:

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons
Acetyl (CH₃)2.37Singlet (s)3H
Aromatic (CH)7.03Multiplet (m)1H
Aromatic (CH)7.26Multiplet (m)2H

This table is interactive and based on the data provided in the text.

The presence of the singlet at 2.37 ppm is indicative of the three equivalent protons of the methyl group in the acetate moiety, confirming the successful O-acylation of the parent phenol (B47542). The multiplets at 7.03 and 7.26 ppm correspond to the three protons on the phenyl ring, with their chemical shifts influenced by the presence of the two bromine atoms and the acetate group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the case of this compound, the IR spectrum provides clear evidence of the key functional groups. A significant feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is a definitive marker for the acetate functionality.

Key IR absorption bands for a derivative of 2,6-Dibromophenyl acetate have been reported, with the most pertinent being the ester carbonyl stretch researchgate.net:

Functional Group Vibrational Mode Absorption Band (cm⁻¹)
Carbonyl (C=O)Stretch1767.3
Aromatic C=CStretch1603.1, 1485.4
C-O (Ester)StretchNot specified
C-BrStretchNot specified

This table is interactive and based on the data provided in the text.

The prominent peak at 1767.3 cm⁻¹ is characteristic of an ester carbonyl group, confirming the presence of the acetate moiety. The bands at 1603.1 cm⁻¹ and 1485.4 cm⁻¹ are attributed to the carbon-carbon double bond stretching vibrations within the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This technique is crucial for confirming the molecular formula of newly synthesized compounds like this compound.

The mass spectrum of 2,6-Dibromophenyl acetate shows a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (MP) would appear as a cluster of peaks corresponding to the different isotopic combinations.

The reported mass spectrometry data for 2,6-Dibromophenyl acetate is as follows nih.gov:

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺292/294/296Molecular Ion Peak (MP)
[M-CH₂CO]⁺250/252/254Loss of ketene
[M-CH₂CO-Br]⁺170/172Loss of ketene and one bromine atom
[C₆H₅]⁺91Phenyl fragment
[C₅H₃]⁺63Aromatic fragment
[C₂H₃O]⁺43Acetyl fragment (often observed, though not explicitly listed in the primary source)

This table is interactive and based on the data provided in the text.

The molecular ion peaks at m/z 292, 294, and 296 are consistent with the molecular formula C₈H₆Br₂O₂. The observed fragmentation pattern, including the loss of a ketene molecule (CH₂CO) to give ions at m/z 250/252/254, further supports the structure of this compound.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

As of the current literature review, there are no published X-ray crystallographic data available for this compound. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Emerging Research Directions and Future Outlook

Development of Greener Derivatization Reagents and Methodologies for Bromophenols

The principles of Green Analytical Chemistry (GAC) are increasingly influencing the development of analytical methods. A primary goal of GAC is to reduce or eliminate the use of hazardous reagents and solvents. The acetylation of bromophenols, a common derivatization step to improve volatility for gas chromatography (GC) analysis, traditionally uses reagents like acetic anhydride (B1165640) with catalysts such as pyridine (B92270), which raise environmental and safety concerns.

Current research is focused on developing greener alternatives. This includes the use of solid acid catalysts, which are often reusable and less corrosive. For instance, titanium dioxide-sulfate (TiO₂/SO₄²⁻) has been shown to be an efficient catalyst for the acetylation of phenols with acetic anhydride under mild conditions, sometimes even in the absence of a solvent. These solvent-free approaches not only reduce waste but can also simplify the workup procedure.

Table 1: Comparison of Traditional and Greener Acetylation Methods

Feature Traditional Method Greener Method
Catalyst Pyridine, Triethylamine (B128534) Reusable solid acids (e.g., TiO₂/SO₄²⁻)
Solvent Organic solvents (e.g., Dichloromethane) Solvent-free or green solvents (e.g., ionic liquids)
Energy Source Conventional heating Microwaves, Ultrasound
Workup Often requires aqueous extraction Simplified, filtration of catalyst
Waste Generation Higher Lower

Automation and Miniaturization of Acetylation-Based Analytical Workflows

Efficiency and sample throughput are critical in modern analytical laboratories, particularly in environmental monitoring where large numbers of samples are processed. Automation of the entire analytical workflow, from sample preparation to analysis, is a major trend. For the analysis of bromophenols, this includes automated in-situ acetylation. Techniques such as purge-and-trap coupled with GC-Mass Spectrometry (GC-MS) can incorporate an automated derivatization step where acetic anhydride is added to the sample, and the reaction proceeds under controlled conditions before the analytes are purged, trapped, and injected into the GC system.

Miniaturization is another key aspect that aligns with the principles of green chemistry by significantly reducing the consumption of samples and reagents. Miniaturized extraction techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are powerful tools for the preconcentration of analytes from complex matrices. researchgate.net In the context of bromophenol analysis, the derivatization step can be integrated into the microextraction process. For example, with SPME, the fiber can be exposed to the sample, followed by exposure to the headspace of a derivatizing reagent, or the derivatization can occur directly in the sample matrix before extraction. These automated and miniaturized workflows not only reduce waste and analyst exposure to hazardous chemicals but also improve the precision and accuracy of the results.

Integration with Advanced Hyphenated Techniques (e.g., GCxGC-MS) for Complex Sample Analysis

The analysis of trace-level contaminants in complex environmental and biological samples presents a significant analytical challenge due to potential matrix interferences. While standard GC-MS is a powerful tool, its separation capability can be insufficient for co-eluting compounds in highly complex mixtures. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, particularly time-of-flight mass spectrometry (TOF-MS), offers a solution by providing greatly enhanced peak capacity and sensitivity. gcms.cz In this technique, the effluent from a primary GC column is subjected to a second, much faster separation on a column with a different stationary phase. This results in a two-dimensional chromatogram with highly resolved peaks. wikipedia.org

For the analysis of 2,6-dibromophenol (B46663), derivatization to 2,6-dibromophenol acetate (B1210297) is crucial to ensure good chromatographic performance. The resulting derivative is well-suited for GCxGC-MS analysis. This advanced hyphenated technique allows for the separation of the target analyte from a multitude of other compounds present in the sample, leading to more accurate identification and quantification. gcms.cz The structured nature of GCxGC chromatograms can also aid in the identification of unknown or non-targeted halogenated compounds that might otherwise be missed in a one-dimensional separation. gcms.cz The high data acquisition speed of TOF-MS is particularly well-suited for the very narrow peaks produced in GCxGC, ensuring that no information is lost. researchgate.net

Exploration of 2,6-Dibromophenol Acetate as a Specialized Synthetic Building Block in Organic Transformations

Beyond its role in analytical chemistry, 2,6-dibromophenol and its acetate derivative are valuable building blocks in organic synthesis. The presence of two bromine atoms on the aromatic ring provides reactive handles for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. guidechem.com

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the positions of the bromine atoms. wikipedia.org This enables the synthesis of a wide range of more complex molecules with tailored electronic and steric properties. The acetate group in this compound serves as a protecting group for the phenolic hydroxyl function. This is important because the free hydroxyl group can interfere with many cross-coupling reaction conditions. After the desired coupling reactions have been performed, the acetate group can be easily removed through hydrolysis to reveal the phenol (B47542).

This synthetic utility allows for the creation of polysubstituted aromatic compounds that can be intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. For example, the dibromophenol framework can be used to construct biaryl compounds, which are common motifs in biologically active molecules. nih.gov The ability to selectively functionalize the bromine positions opens up possibilities for creating diverse molecular architectures from a relatively simple starting material. guidechem.com

Table 2: Potential Synthetic Transformations of 2,6-Dibromophenol Derivatives

Reaction Type Reagents Product Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Biaryl compound
Heck Coupling Alkene, Pd catalyst, Base Alkenyl-substituted phenol
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl-substituted phenol
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Amino-substituted phenol
Deprotection (of Acetate) Acid or Base Free 2,6-disubstituted phenol

Q & A

Q. Tables for Key Data

Synthetic Yields RouteYield (%)Reference
Direct bromination of phenolPhenol → 2,6-dibromophenol → acetylation69
Tribromophenol debrominationTribromophenol → 2,6-dibromophenol → acetylation55
pKa of Substituted Derivatives SubstituentHammett σpKa
-NO₂+1.278.5
-OCH₃-0.2710.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.